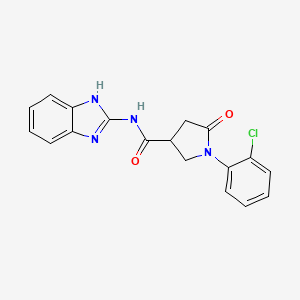
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that features a benzofuran and an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Formation of the Indene Moiety: The indene ring can be synthesized via the cyclization of aryl-substituted alkenes using Lewis acids or other catalysts.
Coupling Reaction: The benzofuran and indene moieties are then coupled through an amide bond formation. This can be achieved by reacting the benzofuran carboxylic acid derivative with the indene amine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indene moieties.
Reduction: Reduction reactions can occur at the carbonyl groups or other reducible sites within the molecule.
Substitution: The compound can participate in substitution reactions, especially at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a building block for novel compounds.
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the dimethoxy groups on the indene moiety.
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-1H-inden-1-yl)acetamide: Contains a fully aromatic indene ring.
Uniqueness
The presence of both benzofuran and indene moieties, along with the dimethoxy groups, makes 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide unique. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C21H23NO4 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-24-19-11-14-4-5-17(16(14)12-20(19)25-2)22-21(23)10-13-3-6-18-15(9-13)7-8-26-18/h3,6,9,11-12,17H,4-5,7-8,10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
TWUGHRHACKVPBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=CC4=C(C=C3)OCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025100.png)
![1-({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11025107.png)
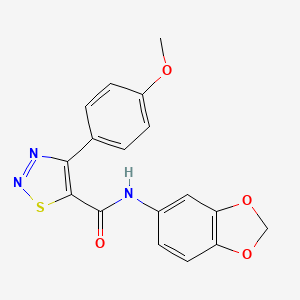
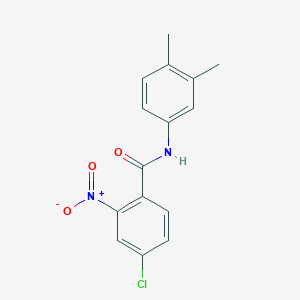
![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11025116.png)
![2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11025120.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11025132.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025140.png)
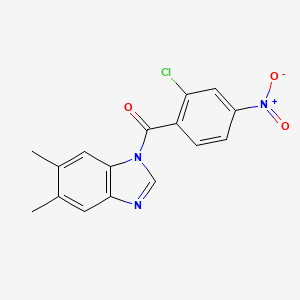
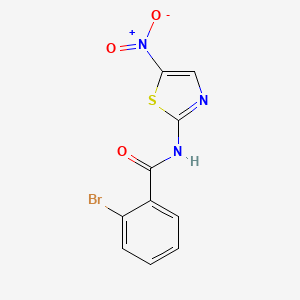
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11025160.png)
![1-(6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11025167.png)
![4-ethyl-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025168.png)
